1,3,9-trimethyl-7-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
1,3,9-trimethyl-7-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research into triazino and triazolo[4,3-e]purine derivatives, including compounds with structures similar to "1,3,9-trimethyl-7-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione," focuses on their synthesis and structural characterization. These compounds are synthesized through various chemical reactions and are analyzed for their molecular and crystal structures. Such studies contribute to the understanding of their chemical behavior and potential applications in medicinal chemistry (Ashour et al., 2012), (Handelsman-Benory et al., 1995).
Biological Activities
Several studies have been conducted to evaluate the anticancer, anti-HIV, and antimicrobial activities of triazino and triazolo[4,3-e]purine derivatives. These compounds have shown varying degrees of activity against different cancer cell lines, HIV-1, and various bacterial strains. The research indicates potential therapeutic applications for these compounds in treating diseases such as cancer and infections (Ashour et al., 2012), (Kim et al., 1978).
Chemical Interactions and Complex Formation
Research also explores the interactions and complex formation of purine derivatives with other molecules. These studies are crucial for understanding how these compounds might interact with biological targets or other chemicals in potential pharmaceutical formulations. Such insights are vital for drug design and development processes, providing foundational knowledge for creating new therapeutic agents (Shaker, 2011).
properties
IUPAC Name |
1,3,9-trimethyl-7-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-12-11-24-14-15(19-17(24)22(3)20-12)21(2)18(26)23(16(14)25)10-9-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIKMSBTJRRYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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